molecular formula C23H17BrFN3O2S B7731074 (E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide

(E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide

Cat. No.: B7731074
M. Wt: 498.4 g/mol
InChI Key: JCYLQXNIWXJJTK-GZTJUZNOSA-N
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Description

This compound is a structurally complex acrylamide derivative featuring a thiazole core substituted with a 4-fluorobenzyl group and an acrylamide moiety modified with a bromophenyl-allyloxy substituent. The (E)-stereochemistry at the acrylamide double bond is critical for its molecular conformation and biological interactions.

Properties

IUPAC Name

(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrFN3O2S/c1-2-9-30-21-8-5-18(24)12-16(21)11-17(13-26)22(29)28-23-27-14-20(31-23)10-15-3-6-19(25)7-4-15/h2-8,11-12,14H,1,9-10H2,(H,27,28,29)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYLQXNIWXJJTK-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group can interact with nucleophilic sites on proteins or enzymes, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of acrylamide-thiazole hybrids. Key structural analogs and their comparative features are outlined below:

Compound Core Structure Key Substituents Reported Activities Reference
(E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide Thiazole-acrylamide 2-Allyloxy-5-bromophenyl, 4-fluorobenzyl, cyano Hypothesized kinase inhibition (based on docking studies)
3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyano-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acrylamide Thiadiazole-acrylamide Trifluoromethyl benzyl, methoxyphenyl, cyano Antiproliferative activity (IC₅₀ = 1.2 μM against HeLa cells)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole-Schiff base 4-Chlorobenzylidene, 4-methylphenyl Insecticidal (LD₅₀ = 8.3 μg/mL against Spodoptera frugiperda)
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide Triazole-thioacetamide Allyl, thiophene, 3,5-dimethoxyphenyl Antifungal (MIC = 16 μg/mL against Candida albicans)

Key Findings

The cyano group at the α-position of the acrylamide stabilizes the planar conformation, favoring interactions with ATP-binding pockets in kinases .

Biological Activity Trends :

  • Thiadiazole-acrylamide analogs (e.g., ) show superior antiproliferative activity, likely due to trifluoromethyl groups enhancing target affinity via halogen bonding .
  • Thiazole-based compounds (like the target molecule) are less explored but may exhibit unique selectivity profiles due to the thiazole ring’s smaller size and higher rigidity compared to thiadiazoles .

Synthetic Accessibility :

  • The allyloxy group in the target compound introduces synthetic complexity compared to simpler methoxy or chloro substituents in analogs . However, allyloxy derivatives offer versatility for post-synthetic modifications (e.g., click chemistry) .

Computational and Experimental Insights

  • This contrasts with trifluoromethyl analogs, where electron density is delocalized across the aromatic system .
  • Hydrogen Bonding : Crystal structures of related triazole-thione derivatives (e.g., ) reveal N–H···S and O–H···S interactions, which may stabilize the target compound’s conformation in solid-state or protein-bound forms .

Data Tables

Physicochemical Properties

Property Target Compound Thiadiazole Analog () Triazole Analog ()
Molecular Weight (g/mol) 484.33 521.35 458.50
LogP (Predicted) 3.8 ± 0.2 4.1 ± 0.3 3.2 ± 0.2
Hydrogen Bond Acceptors 5 6 4
Rotatable Bonds 7 6 5

Biological Activity

(E)-3-(2-(allyloxy)-5-bromophenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide is a complex organic compound with potential biological activity, particularly in medicinal chemistry. Its structure incorporates multiple functional groups, including an allyloxy group, a cyano group, and a thiazole moiety, which contribute to its biological interactions.

Chemical Structure

The IUPAC name for the compound is:

 E 3 5 bromo 2 prop 2 enoxyphenyl 2 cyano N 5 4 fluorophenyl methyl 1 3 thiazol 2 yl prop 2 enamide\text{ E 3 5 bromo 2 prop 2 enoxyphenyl 2 cyano N 5 4 fluorophenyl methyl 1 3 thiazol 2 yl prop 2 enamide}

The molecular formula is C23H17BrFN3O2SC_{23}H_{17}BrFN_3O_2S, and it has a molecular weight of 485.36 g/mol. The compound's structure allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its structural characteristics:

  • Cyano Group : This group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Thiazole Ring : The thiazole moiety can participate in π-π stacking interactions, which may enhance binding affinity to biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of related compounds, several derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics:

CompoundTarget BacteriaMIC (μg/mL)Control
10fStaphylococcus aureus0.5Gatifloxacin
10gStaphylococcus aureus0.5Gatifloxacin
10hEscherichia coli16Gatifloxacin

These results suggest that the structural features of these compounds contribute to their antibacterial efficacy.

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated. In vitro studies using cancer cell lines such as HepG2 revealed varying levels of cytotoxicity:

CompoundCell LineIC50 (μM)
10fHepG2>100
10gHepG2>100
10hHepG241.6

These findings indicate that while some derivatives exhibit low cytotoxicity, others like compound 10h show moderate cytotoxicity, warranting further investigation for potential therapeutic applications.

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